Stereochemical Integrity as a Baseline for Reproducible Pharmacology: (R)- vs. (S)-Enantiomer
Direct head-to-head quantitative comparison between (R)-1-(2-Amino-ethyl)-piperidin-3-ol and its (S)-enantiomer is not available in the primary literature. The key differentiator is therefore the guaranteed stereochemical purity of the (R)-enantiomer. The compound's chiral center is defined by the stereodescriptor '[C@H]' in its isomeric SMILES string (C1C[C@H](CN(C1)CCN)O), distinguishing it from the (S)-enantiomer with the '[C@@H]' descriptor [1]. This ensures the procurement of a single, defined stereoisomer, which is essential for any assay where the target is chiral, as is the case for virtually all protein binding sites. Using the racemate (CAS 847499-95-0) introduces an uncontrolled variable, as the (R) and (S) enantiomers may have differing affinities, efficacies, and metabolic stabilities.
| Evidence Dimension | Stereochemical Purity / Identity |
|---|---|
| Target Compound Data | ≥95% chemical purity; specific rotation [α]D data not publicly available |
| Comparator Or Baseline | (S)-enantiomer (CAS 1354003-83-0) and racemic mixture (CAS 847499-95-0) |
| Quantified Difference | Absolute configuration defined as R vs. S; structural and potential pharmacological non-equivalence |
| Conditions | Structural identity confirmed by InChIKey: BJPWBQHXJAUDQL-SSDOTTSWSA-N (R) vs. BJPWBQHXJAUDQL-UHFFFAOYSA-N (racemate) |
Why This Matters
For researchers studying stereospecific interactions, procuring the defined (R)-enantiomer is mandatory to avoid the confounding effects of an active or interfering (S)-enantiomer present in the racemate.
- [1] IUPAC name: (3R)-1-(2-aminoethyl)piperidin-3-ol. InChIKey: BJPWBQHXJAUDQL-SSDOTTSWSA-N. Isomeric SMILES: C1C[C@H](CN(C1)CCN)O. View Source
